molecular formula C22H14ClN3O5S B11628877 (5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11628877
M. Wt: 467.9 g/mol
InChI Key: JERBJOUAOFVBBW-WOJGMQOQSA-N
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Description

  • The compound’s IUPAC name is (5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . It belongs to the class of thioxopyrimidines .
  • This compound features a furan ring, a chlorophenyl group, and a thioxo (sulfur) moiety.
  • Its molecular formula is C17H10ClN3O4S .
  • Preparation Methods

    • Synthetic Routes : The compound can be synthesized through various methods, including Hantzsch condensation , Knoevenagel reaction , or thiazolidine-2,4-dione-based approaches .
    • Reaction Conditions : These methods involve the use of appropriate reagents (such as thiazolidine-2,4-dione , chlorobenzaldehyde , and nitrofuran derivatives ) under specific conditions (e.g., reflux, solvent choice).
    • Industrial Production : While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.
  • Chemical Reactions Analysis

    • Reactions : The compound can undergo oxidation , reduction , and substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
      • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
      • Substitution : Halogenation using chlorine or bromine .
    • Major Products : These reactions yield derivatives with altered functional groups (e.g., nitro reduction to amino, halogenation).
  • Scientific Research Applications

    • Chemistry : Used as a synthetic intermediate in drug discovery.
    • Biology : Investigated for its antimicrobial and antitumor properties.
    • Medicine : Potential applications in anticancer therapy.
    • Industry : Limited industrial applications due to its complexity.
  • Mechanism of Action

    • Targets : The compound may interact with enzymes , receptors , or cellular pathways .
    • Pathways : Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar Compounds : Other thioxopyrimidines, such as thioxodihydropyrimidine derivatives , share structural features.
    • Uniqueness : The furan-fused moiety sets it apart.

    Remember that this compound’s potential lies in its versatility and the ongoing research to uncover its full capabilities

    Properties

    Molecular Formula

    C22H14ClN3O5S

    Molecular Weight

    467.9 g/mol

    IUPAC Name

    (5E)-1-(4-chlorophenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

    InChI

    InChI=1S/C22H14ClN3O5S/c1-12-10-15(26(29)30)6-8-17(12)19-9-7-16(31-19)11-18-20(27)24-22(32)25(21(18)28)14-4-2-13(23)3-5-14/h2-11H,1H3,(H,24,27,32)/b18-11+

    InChI Key

    JERBJOUAOFVBBW-WOJGMQOQSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl

    Canonical SMILES

    CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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